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Technical Support Center: Controlling for Placebo Effects in NYX-2925 Studies

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Compound of Interest		
Compound Name:	NYX-2925	
Cat. No.:	B10821466	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for designing and conducting clinical studies with **NYX-2925**, focusing on the critical aspect of controlling for placebo effects.

Frequently Asked Questions (FAQs)

Q1: What is NYX-2925 and its mechanism of action?

NYX-2925 is an investigational, orally administered, novel N-methyl-D-aspartate receptor (NMDAR) positive allosteric modulator.[1][2] It acts as a co-agonist with glutamate at the NMDAR.[3][4] In conditions of chronic pain, where NMDAR-mediated neural pathways may be hypoactive, **NYX-2925** is designed to enhance synaptic plasticity and modulate these pathways.[3][5][6] It has been studied in chronic pain conditions such as painful diabetic peripheral neuropathy (DPN) and fibromyalgia.[3][4]

Q2: Why is controlling for the placebo effect particularly challenging in **NYX-2925** studies?

Controlling for the placebo effect is a significant challenge in clinical trials for chronic pain and neuropsychiatric disorders, the primary indications for NYX-2925. The placebo response in these conditions can be substantial, often accounting for a significant portion of the observed therapeutic effect.[7][8] Clinical trials of NYX-2925 in painful DPN and fibromyalgia have not consistently demonstrated a statistically significant separation from placebo, highlighting the need for robust placebo control strategies.[9][10]



Q3: What are the key sources of placebo response in chronic pain trials relevant to NYX-2925?

The placebo effect in this context is multifactorial and can stem from:

- Patient Expectations: A patient's belief in the potential benefit of a new treatment can lead to perceived or real improvements in symptoms.[7][11]
- Response Bias: Participants may report improvement to please study staff, with whom they build a rapport over the course of a trial.[7]
- Natural History of the Condition: Chronic pain conditions can have fluctuating symptoms, and spontaneous improvements may be mistaken for a treatment effect.
- Regression to the Mean: Patients are often enrolled in trials when their symptoms are at their peak; a natural return to their average symptom level can be misattributed to the placebo.

Troubleshooting Guides

Issue: High variability in placebo response across study sites.

- Possible Cause: Inconsistent communication with patients regarding the nature of the study and the placebo. Differences in staff-patient interactions can influence patient expectations.
- Troubleshooting Steps:
 - Standardized Patient Training: Implement a centralized training program for all study participants to ensure consistent information is provided about the trial, including the concept of a placebo and the importance of accurate symptom reporting.[12]
 - Centralized Rater Training: Ensure all clinical raters are trained and calibrated to a common standard to minimize inter-rater variability in assessing outcomes.[13]
 - Scripted Communication: Provide sites with standardized scripts for explaining the study to potential participants to manage expectations consistently.

Issue: The active treatment arm is not separating from the placebo arm.

Possible Cause: An enriched placebo response in the study population.



- Troubleshooting Steps:
 - Review Patient Selection Criteria: Exclude patients with highly variable baseline pain scores.[7]
 - Consider a Placebo Run-in Period: A single-blind placebo run-in can help identify and exclude subjects who are highly responsive to placebo. However, the utility of this approach is debated.[7][14]
 - Implement a Sequential Parallel Comparison Design (SPCD): This design involves two
 phases. In the first phase, patients are randomized to the drug or placebo. Placebo nonresponders from the first phase are then re-randomized to either the drug or placebo in the
 second phase. This design can help to enrich the study population with true nonresponders to placebo.[7]

Data Presentation

Table 1: Summary of Key NYX-2925 Phase 2b Clinical Trial Designs



Indication	Study Design	Primary Endpoint	Dosage	Number of Patients	Outcome
Painful Diabetic Peripheral Neuropathy	Randomized, double-blind, placebo- controlled	Change from baseline in average daily pain on the Numeric Rating Scale (NRS) at week 12[2]	50 mg once daily[1]	229	Did not meet primary endpoint; no significant separation from placebo[2]
Fibromyalgia	Randomized, double-blind, placebo- controlled	Change from baseline in average daily pain on the NRS at week 12[9][15]	50 mg and 100 mg once daily[15]	Approximatel y 300[9]	Did not meet primary endpoint; no significant separation from placebo[9]

Experimental Protocols

Protocol: Placebo-Controlled, Double-Blind, Randomized Clinical Trial for an Oral NMDA Receptor Modulator in Chronic Neuropathic Pain

- · Patient Screening and Enrollment:
 - Establish clear inclusion and exclusion criteria.
 - Inclusion: Diagnosis of chronic neuropathic pain for at least 6 months, with an average daily pain score of 4 or higher on a 10-point NRS.
 - Exclusion: Pain due to other conditions that could confound pain reporting, history of nonresponse to multiple classes of analgesics.[16]
- Single-Blind Placebo Run-in Period (2 weeks):



- All eligible patients receive a placebo.
- Patients are informed they are receiving a placebo to assess their baseline pain and response to study procedures.
- Patients who demonstrate a pre-specified level of pain reduction (e.g., >30% reduction in NRS score) are excluded as high placebo responders.

Randomization:

- Remaining patients are randomized in a 1:1 ratio to receive either the active investigational product or a matching placebo.
- Double-Blind Treatment Period (12 weeks):
 - Patients, investigators, and study staff are blinded to the treatment allocation.
 - Patients self-report their daily pain scores using an electronic diary.

• Outcome Assessments:

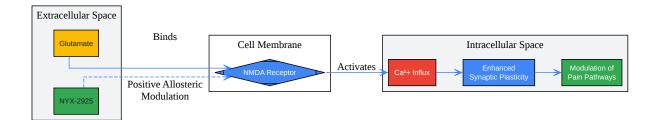
- Primary Endpoint: Change from baseline in the weekly average of the daily pain scores at week 12.
- Secondary Endpoints: Weekly assessments of pain, sleep interference, and quality of life questionnaires.

Statistical Analysis:

 The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in average daily pain scores at week 12, with baseline pain score as a covariate and treatment group as the main effect.

Mandatory Visualization

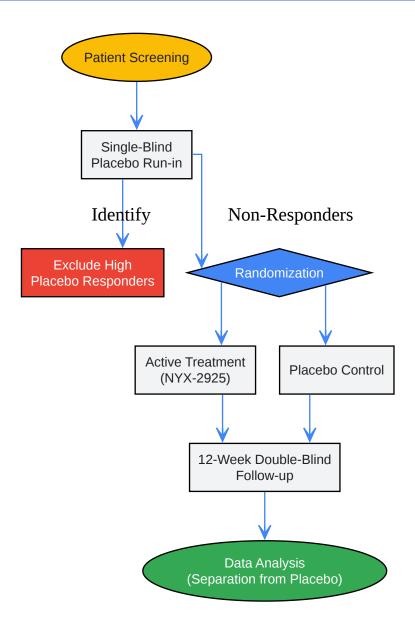




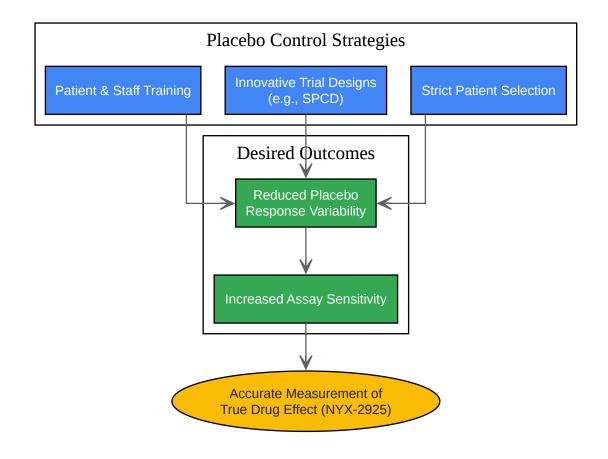
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Caption: Simplified signaling pathway of NYX-2925 at the NMDA receptor.









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